molecular formula C23H19ClN2O3S B2371623 (3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892290-99-2

(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2371623
CAS No.: 892290-99-2
M. Wt: 438.93
InChI Key: ODFRZBGRKOWCAW-JCMHNJIXSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, and spectral properties .

Scientific Research Applications

Multicomponent Synthesis

Benzothiazine derivatives have been synthesized through multicomponent reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, showcasing the versatility of these compounds in chemical synthesis. The reactions' selectivity can be controlled to yield target compounds, including new 2-amino-4H-pyrans, indicating their potential for creating novel materials with specific properties (Lega et al., 2016).

Antimicrobial Activity

Benzothiazine derivatives synthesized from interactions involving cycloalkanecarbaldehydes have been evaluated for their antibacterial and antifungal activities, underscoring their relevance in developing new antimicrobial agents. The structural confirmation and activity screening highlight their potential in medicinal chemistry and drug development (Lega et al., 2017).

Structural and Reactivity Studies

Investigations into the structure and reactivity of benzothiazine derivatives have led to the development of new synthetic methodologies. For example, research on 3-benzylidene and 3-ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxides provides insights into their behavior as α,β-unsaturated carbonyl systems, facilitating the formation of polynuclear heterocyclic systems. These studies are crucial for understanding the fundamental chemistry of benzothiazines and expanding their applications (Croce et al., 1986).

Novel Biologically Active Compounds

The synthesis of novel biologically active benzothiazine derivatives highlights their potential in biological applications. For instance, the creation of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and their preliminary evaluation for antibacterial and antioxidant activities showcases the broad applicability of these compounds in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).

Mechanism of Action

This is particularly relevant for bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound .

Properties

IUPAC Name

(3Z)-1-benzyl-3-[[(4-chlorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c24-19-12-10-17(11-13-19)14-25-15-22-23(27)20-8-4-5-9-21(20)26(30(22,28)29)16-18-6-2-1-3-7-18/h1-13,15,25H,14,16H2/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRZBGRKOWCAW-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)Cl)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NCC4=CC=C(C=C4)Cl)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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